Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate
Description
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with chlorine substituents at the 5- and 7-positions and a methyl ester at position 5.
Properties
Molecular Formula |
C9H5Cl2NO2S |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H5Cl2NO2S/c1-14-9(13)5-6(10)7-4(2-3-15-7)12-8(5)11/h2-3H,1H3 |
InChI Key |
AJQJHBIIDMBJCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CS2)N=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate typically involves the chlorination of thieno[3,2-b]pyridine derivatives followed by esterification. One common method includes the reaction of 5,7-dichlorothieno[3,2-b]pyridine with methanol in the presence of a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted thienopyridine derivatives.
Oxidation: Oxidized thienopyridine compounds.
Reduction: Reduced thienopyridine derivatives.
Hydrolysis: 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylic acid.
Scientific Research Applications
Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 5,7-dichlorothieno[3,2-b]pyridine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Structural and Electronic Differences
- Chlorine vs. Hydroxyl Substitution: The dichloro substituents in this compound enhance lipophilicity and electron-withdrawing effects, favoring membrane permeability and stability. In contrast, hydroxyl groups in Methyl 5,7-dihydroxythieno[3,2-b]pyridine-6-carboxylate increase solubility but may reduce metabolic stability due to oxidative susceptibility .
- Ketone/Dione Functionality: The ketone in Ethyl 7-chloro-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate and the dione in 3-Methyl-4H-thieno[3,2-b]pyridine-5,7-dione introduce polarity and electronic conjugation, enabling unique reactivity (e.g., hydrogen bonding, tautomerism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
